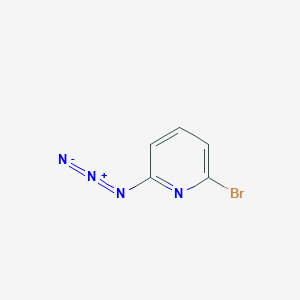
3-Azido-2-methyl-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2-methyl-6-(trifluoromethyl)pyridine: is a heterocyclic organic compound characterized by the presence of an azido group, a methyl group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methyl-6-(trifluoromethyl)pyridine typically involves the introduction of the azido group onto a pre-formed pyridine ring. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For example, 3-chloro-2-methyl-6-(trifluoromethyl)pyridine can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Azido-2-methyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyridine derivatives.
科学的研究の応用
Chemistry: 3-Azido-2-methyl-6-(trifluoromethyl)pyridine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of azido and trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-Azido-2-methyl-6-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the azido group acts as a nucleophile or participates in cycloaddition reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
- 2-Azido-3-methyl-6-(trifluoromethyl)pyridine
- 3-Azido-2-methyl-5-(trifluoromethyl)pyridine
- 3-Azido-4-methyl-6-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Azido-2-methyl-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the azido, methyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
3-azido-2-methyl-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c1-4-5(13-14-11)2-3-6(12-4)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJJEJUJQFZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline](/img/structure/B8260071.png)
![8-Bromobenzofuro[3,2-b]pyridine](/img/structure/B8260075.png)
![7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8260083.png)
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B8260087.png)









